molecular formula C14H17IN4O2 B1665037 2,4-Pyrimidinediamine, 5-[5-iodo-4-methoxy-2-(1-methylethyl)phenoxy]- CAS No. 865305-30-2

2,4-Pyrimidinediamine, 5-[5-iodo-4-methoxy-2-(1-methylethyl)phenoxy]-

Cat. No. B1665037
CAS RN: 865305-30-2
M. Wt: 400.21 g/mol
InChI Key: AATPYXMXFBBKFO-UHFFFAOYSA-N
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Description

“2,4-Pyrimidinediamine, 5-[5-iodo-4-methoxy-2-(1-methylethyl)phenoxy]-” is also known as AF-353 (Ro-4). It is a potent, selective, and orally bioavailable antagonist of the P2X3 receptor and P2X2/3 receptor . The pIC50 values for human P2X3, rat P2X3, and human P2X2/3 are 8.06, 8.05, and 7.41, respectively .


Molecular Structure Analysis

The molecular structure of this compound is complex, as suggested by its name. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered ring with six carbon atoms. The phenyl ring is substituted with iodine, methoxy, and isopropyl groups .

Scientific Research Applications

Antiviral Activity

  • Research has shown that certain 2,4-diaminopyrimidine derivatives, including those with methoxy substitutions, exhibit significant inhibitory activity against retrovirus replication in cell culture. For example, compounds with 5-halogen substitutions demonstrated pronounced antiretroviral activity comparable to reference drugs like adefovir and tenofovir but without measurable toxicity at specific concentrations (Hocková et al., 2003).

Molecular Structure and Interactions

  • The crystal structure of O4-methylthymidine, a compound structurally related to 2,4-pyrimidinediamines, was studied to understand its biological properties and potential mispairing with guanine. This research provided insights into the conformational properties of pyrimidine bases with methoxy groups (Brennan et al., 1986).

Synthesis and Chemical Properties

  • A study described the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, a compound closely related to 2,4-pyrimidinediamine derivatives. This research highlighted the chemical processes and yields involved in producing such compounds (Liu Guo-ji, 2009).

Antibacterial Activity

  • 2,4-diamino-5-(3,5-dialkenyl-4-methoxybenzyl)pyrimidines, similar in structure to the compound , demonstrated high in vitro antibacterial activity against specific anaerobic organisms. This study provides insights into the potential use of these compounds in antibacterial applications (Roth et al., 1989).

Antifungal Properties

  • Research on 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives showed that they have significant antifungal effects against certain types of fungi, demonstrating the potential of methoxypyrimidine derivatives in antifungal applications (Jafar et al., 2017).

Spin Interaction Studies

  • Studies on zinc complexes with Schiff and Mannich bases containing methoxy groups provide insights into the electronic and structural properties of compounds related to 2,4-pyrimidinediamines. This research aids in understanding the spin interactions in such complexes (Orio et al., 2010).

Herbicidal Activity

  • Pyrimidine derivatives, including those with methoxy groups, have been explored for their potential as novel herbicides. This research delves into their synthesis and herbicidal activity, broadening the scope of applications for such compounds (Nezu et al., 1996).

Liquid Crystal Properties

  • Aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, with methoxy substitutions, were synthesized and their liquid crystal properties examined. This study extends the potential applications of pyrimidine derivatives to materials science (Mikhaleva, 2003).

Fluoroionophores Synthesis

  • Diamine-salicylaldehyde derivatives with methoxy groups have been developed as fluoroionophores, demonstrating the versatility of pyrimidine derivatives in analytical chemistry applications (Hong et al., 2012).

Biochemical Analysis

Biochemical Properties

AF-353 is a potent antagonist of P2X3 homotrimers and P2X2/3 heterotrimers with a pIC50 range of 7.3 - 8.5 . The compound does not affect other P2X family members at 300-fold excess concentrations . It inhibits calcium flux in CHO-K1 cells expressing the rat P2X3 receptor and in 1321N1 cells expressing the human P2X3 and P2X2/3 receptors .

Cellular Effects

AF-353 has been shown to have significant effects on various types of cells and cellular processes. It inhibits activation by ATP in a non-competitive fashion This suggests that AF-353 may influence cell function by modulating ATP-dependent cell signaling pathways

Molecular Mechanism

The molecular mechanism of action of AF-353 involves its binding interactions with P2X3 and P2X2/3 receptors. It acts as a noncompetitive antagonist, inhibiting the activation of these receptors by ATP

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of AF-353 in animal models, it has been reported that AF-353 significantly reversed pain behavior in a rat model of bone cancer pain . This suggests that the effects of AF-353 may vary with different dosages, and that high doses could potentially have adverse effects.

properties

IUPAC Name

5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IN4O2/c1-7(2)8-4-11(20-3)9(15)5-10(8)21-12-6-18-14(17)19-13(12)16/h4-7H,1-3H3,(H4,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATPYXMXFBBKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90580447
Record name 5-[5-Iodo-4-methoxy-2-(propan-2-yl)phenoxy]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

865305-30-2
Record name 5-[5-Iodo-4-methoxy-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865305-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[5-Iodo-4-methoxy-2-(propan-2-yl)phenoxy]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-3-phenylamino-acrylonitrile (280 g, 0.64 mol), guanidine carbonate (110 g, 0.61 mol), and 560 ml of DMF was heated to 120° C. for 18 hours. After cooling the mixture to 60° C., 140 ml of ethyl acetate was added. Water (1.12 L) was then added to the mixture at a rate to maintain an internal temperature of 50° C. The resulting slurry was cooled to 20° C. and aged. Precipitated solids were collected by filtration, washed with water (300 ml) followed by isopropanol (500 ml), and dried in a vacuum oven (50° C., 24 inches Hg) to give 242 g of 5-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine, 94% yield: m.p. 204.4-205.9 degrees C.; 1HNMR (DMSO) δ=1.2 (d, 6H), 3.3 (m, 1H), 3.8 (s, 3H), 5.85 (s, 2H), 6.4 (s, 2H), 6.9 (d, 2H), 7.35 (s, 1H)
Name
2-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-3-phenylamino-acrylonitrile
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
560 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.12 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 5-(2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine (0.40 g, 1.44 mmol) in glacial acetic acid (4 ml) at room temperature was added a solution of iodine monochloride (0.28 g, 1.76 mmol) in glacial acetic acid (4 ml). Water (6 ml) was also added, and the reaction was stirred for 16 hours, after which another portion of iodine monochloride (0.4 g, 2.47 mmol) in glacial acetic acid (4 ml) was added. The reaction mixture was stirred for an additional hour at room temperature. The acidic mixture was basified with saturated NaHCO3 solution and extracted into dichloromethane. The organic layer was dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified via flash chromatography (5% CH3OH in CH2CL2 with 0.1% NH4OH) to give 5-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine as beige colored solid (0.536 g, 92%). M+H 400.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 5-(2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine (6.50 g) in mL glacial Acetic acid was added a solution of 9.205 g ICl (iodine monochloride) in 8 mL of acetic acid, with addition carried out at a rate such that the temperature of the resulting mixture did not exceed 24 degrees C. Water (11.0 mL) was added and the resultant mixture was stirred at 25 degrees C. for 42 hours. Excess ICl was decomposed by the addition of aqueous solution of sodium bisulfite (3.5 mL) at a rate such that the temperature of the reaction mixture did not exceed 20 degrees C. Water (40 mL) was added, and the precipitate was collected by filtration and air-dried to give 8.86 g of crude 5-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine. A suspension of the crude product in 90 mL water was made basic by addition of 50% NaOH, and the resulting solution was extracted into warm EtOAc. The combined organic layers were filtered and EtOAc was replaced by isopropanol via distillation. To the hot isopropanol solution was added 3.4 mL of 6N HCl and the resultant mixture was cooled slowly to 15 degrees C. Crystals of the resulting HCl salt were isolated by filtration, rinsed with isopropanol, and dried under vacuum at 70 degrees C. to give 6.08 g (58.8%) of 5-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine hydrochloride salt, m.p.=262.0-263.0° C., MS (M+H)=401.
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
9.205 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Pyrimidinediamine, 5-[5-iodo-4-methoxy-2-(1-methylethyl)phenoxy]-
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2,4-Pyrimidinediamine, 5-[5-iodo-4-methoxy-2-(1-methylethyl)phenoxy]-
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2,4-Pyrimidinediamine, 5-[5-iodo-4-methoxy-2-(1-methylethyl)phenoxy]-
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2,4-Pyrimidinediamine, 5-[5-iodo-4-methoxy-2-(1-methylethyl)phenoxy]-
Reactant of Route 6
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2,4-Pyrimidinediamine, 5-[5-iodo-4-methoxy-2-(1-methylethyl)phenoxy]-

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